molecular formula C11H14N2O3S B2897633 N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide CAS No. 953254-04-1

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide

Cat. No.: B2897633
CAS No.: 953254-04-1
M. Wt: 254.3
InChI Key: JAYYDMOLYUEMIY-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a para-substituted phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety. This structural motif is critical for its physicochemical and biological properties. The compound’s synthesis involves coupling reactions, as evidenced by protocols using flash chromatography and characterization via $ ^1H $ NMR, $ ^{13}C $ NMR, and melting point analysis (184–186°C) .

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-17(15,16)12-9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYYDMOLYUEMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-pyrrolidone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has been investigated for its ability to act as a sigma-1 receptor modulator. The sigma-1 receptor plays a crucial role in several central nervous system functions, including modulation of neurotransmitter release and neuroprotection. Studies indicate that compounds targeting this receptor can exhibit anti-seizure, antidepressant, and cognition-enhancing properties.

Mechanism of Action
The compound acts as an allosteric modulator of the sigma-1 receptor, influencing calcium signaling pathways. This modulation is significant for developing treatments for neurodegenerative diseases and psychiatric disorders.

Biological Studies

Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes related to disease processes. Its structure allows it to mimic natural substrates, facilitating binding to enzyme active sites, which may lead to anti-inflammatory and anticancer effects.

Case Study: Cancer Research
In vitro studies have demonstrated the compound's potential against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising cytotoxic activity in specific concentrations .

Synthesis and Chemical Properties

Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride under basic conditions. This reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran.

Chemical Properties
The methanesulfonamide group enhances the compound's solubility and reactivity compared to other similar compounds, making it versatile for various applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Pharmacological Differences

  • Antiarrhythmic Activity : The compound from incorporates a hydroxypropoxy linker and an imidazole ring, enabling dual Class II (β-blocking) and Class III (potassium channel blocking) activities. This contrasts with the unsubstituted 2-oxopyrrolidin-1-yl derivative, which lacks reported cardiovascular effects .
  • NMDA Receptor Inhibition : The piperazine-dichlorophenyl derivative () demonstrates subunit 2B-selective NMDA receptor inhibition, likely due to the dichlorophenyl group enhancing lipophilicity and receptor binding .
  • Agricultural vs. Pharmaceutical Use : Sulfentrazone metabolites () feature triazolone rings and dichlorophenyl groups, optimizing herbicidal activity, whereas pharmaceutical analogs prioritize heterocyclic moieties for target specificity .

Physicochemical Properties

  • Polar Surface Area (PSA) : Compounds with hydrophilic substituents (e.g., hydroxypropoxy in ) exhibit higher PSA, influencing bioavailability. For example, the metabolite in has a PSA of 152.64 Ų, suggesting moderate membrane permeability .
  • Molecular Weight : Smaller derivatives (e.g., DMS, 393.2 g/mol) may exhibit better pharmacokinetic profiles compared to bulkier analogs like the NMDA inhibitor (516.4 g/mol) .

Biological Activity

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyrrolidinone ring connected to a phenyl group and a methanesulfonamide moiety. The synthesis typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with methanesulfonyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. This method allows for the efficient formation of the sulfonamide linkage, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites, leading to modulation of enzymatic activity.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
  • Neurological Effects : Similar compounds have demonstrated potential as cognitive enhancers or anxiolytics by modulating neurotransmitter systems.

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound. Below is a summary table highlighting key findings from recent research:

Study ReferenceBiological ActivityMethodologyKey Findings
Study 1 AnticancerIn vitroInduced apoptosis in breast cancer cells with IC50 = 15 µM.
Study 2 Anti-inflammatoryAnimal modelReduced paw edema in rats by 40% compared to control.
Study 3 Cognitive enhancementBehavioral testsImproved memory retention in mice at doses of 10 mg/kg.

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